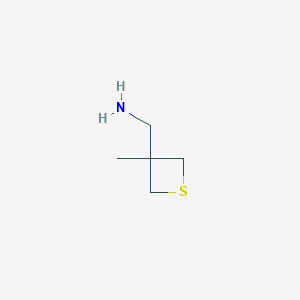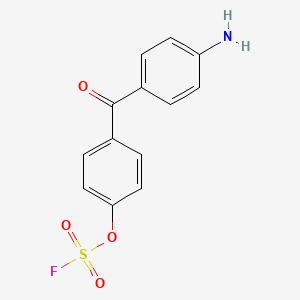
4-(4-Aminobenzoyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminobenzoyl)phenylfluoranesulfonate is an organic compound that features a benzoyl group attached to an aminobenzene ring, which is further connected to a phenylfluoranesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzoyl)phenylfluoranesulfonate typically involves the following steps:
Nitration and Reduction: The starting material, 4-nitrobenzoyl chloride, undergoes nitration to form 4-nitrobenzoylphenylfluoranesulfonate. This intermediate is then reduced to 4-aminobenzoylphenylfluoranesulfonate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The aminobenzoyl compound is then subjected to sulfonation using fluoranesulfonic acid under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminobenzoyl)phenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzoyl and sulfonate groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium (Pd) catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzoyl or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminobenzoyl)phenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Aminobenzoyl)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic Acid: Shares the aminobenzoyl group but lacks the phenylfluoranesulfonate moiety.
4-Nitrobenzoic Acid: Contains a nitro group instead of an amino group.
Benzoylphenylsulfonate: Lacks the amino group and has different chemical properties.
Eigenschaften
Molekularformel |
C13H10FNO4S |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-amino-4-(4-fluorosulfonyloxybenzoyl)benzene |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-7-3-10(4-8-12)13(16)9-1-5-11(15)6-2-9/h1-8H,15H2 |
InChI-Schlüssel |
MSKXWRPAXRVNNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


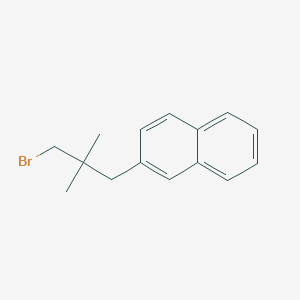
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
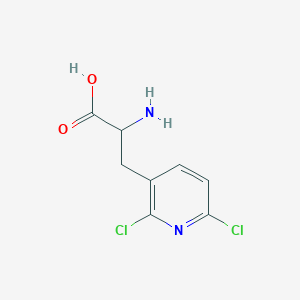

![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

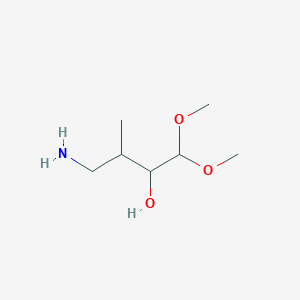
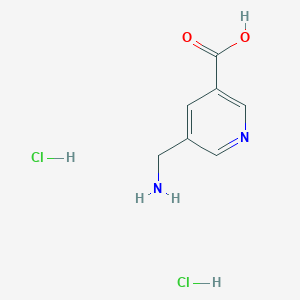

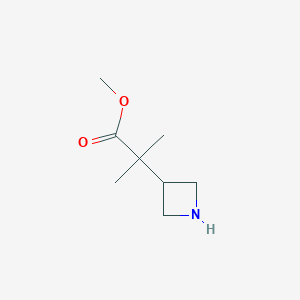
![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)
